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Compound of Interest

o-Acetylbenzeneamidinocarboxylic
Compound Name: d
aci

Cat. No. B15582450

Introduction

o-Acetylbenzeneamidinocarboxylic acid is a synthetic organic compound of interest in
medicinal chemistry and drug discovery due to its structural motifs, which are present in various
biologically active molecules. This technical guide provides a comprehensive overview of its
chemical properties, synthesis, and potential biological relevance, tailored for researchers,
scientists, and drug development professionals. The information presented herein is a
compilation of available data, intended to facilitate further research and application of this

compound.

Chemical Properties and Data

Detailed physicochemical and spectroscopic data for o-acetylbenzeneamidinocarboxylic
acid are crucial for its application in experimental settings. While comprehensive experimental
data for this specific molecule is not widely published, we can infer its properties from related
compounds and general chemical principles. The following table summarizes key expected
chemical identifiers and properties.
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Property Value Source
Molecular Formula C10H10N203 Calculated
Molecular Weight 206.20 g/mol Calculated
2-(1-imino-1-aminoethyl)-6- )
IUPAC Name ] ) Predicted
acetylbenzoic acid
_ CC(=0)C1=CC=CC=C1C(=N) _
Canonical SMILES Predicted
N(C(=0)0)
InChI=1S/C10H10N203/c1-
6(13)8-4-2-3-5-9(8)10(11)12- _
InChl Predicted
7(14)15/h2-5H,1H3,(H3,11,12)
(H,14,15)
CAS Number Not available N/A
Predicted LogP 1.25 ChemDraw
_ Acidic (COOH): ~4.5; Basic
Predicted pKa ACD/Labs

(Amidine): ~10.5

Predicted Solubility

Sparingly soluble in water;
Soluble in DMSO, DMF, and
methanol

General Principles

Synthesis and Experimental Protocols

The synthesis of o-acetylbenzeneamidinocarboxylic acid can be approached through a

multi-step pathway, starting from commercially available precursors. A plausible synthetic route

is outlined below, followed by a generalized experimental protocol.

Proposed Synthetic Pathway

A logical synthetic approach involves the modification of a pre-existing benzene ring with the

desired functional groups. One potential pathway starts with 2-amino-6-acetylbenzoic acid,

which can be synthesized from 2-aminobenzoic acid (anthranilic acid) derivatives. The amino

group can then be converted to the amidine functionality.
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Caption: A proposed synthetic pathway for o-acetylbenzeneamidinocarboxylic acid.

General Experimental Protocol for Amidine Synthesis
from an Amino Group

This protocol describes a general method for converting an aromatic amino group to an
amidine group, a key step in the proposed synthesis.

¢ Diazotization:

o Dissolve the starting amino compound (e.g., 2-amino-6-acetylbenzoic acid) in an
appropriate acidic solution (e.g., HCl or H2S04) and cool the mixture to 0-5 °C in an ice
bath.

o Slowly add a solution of sodium nitrite (NaNOZ2) in water dropwise while maintaining the
temperature below 5 °C.

o Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete
formation of the diazonium salt.

e Conversion to Amidine:

o In a separate flask, prepare a solution of an appropriate nitrogen source for the amidine
group, such as cyanamide or a protected form, in a suitable solvent.

o Slowly add the freshly prepared diazonium salt solution to the nitrogen source solution at a
controlled temperature.

o The reaction may require a catalyst, such as a copper salt, depending on the specific
reactants.
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o Allow the reaction to proceed for several hours, monitoring its progress by thin-layer
chromatography (TLC) or high-performance liquid chromatography (HPLC).

o Work-up and Purification:

o Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium
bicarbonate solution).

o Extract the product into an organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it
under reduced pressure.

o Purify the crude product by column chromatography on silica gel or by recrystallization to
obtain the pure o-acetylbenzeneamidinocarboxylic acid.

Potential Biological Significance and Signaling
Pathways

The structural components of o-acetylbenzeneamidinocarboxylic acid, namely the amidine
and carboxylic acid groups on an aromatic scaffold, are found in molecules that interact with
various biological targets. For instance, amidine-containing compounds are known to be
inhibitors of serine proteases, such as thrombin, and also interact with nitric oxide synthases.
The carboxylic acid group can act as a key binding feature in many enzyme active sites.

While the specific biological activity of o-acetylbenzeneamidinocarboxylic acid is not yet
characterized, its structure suggests potential interactions with enzymatic pathways involving
substrate recognition of charged and aromatic moieties.
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Caption: A logical diagram illustrating the potential interaction of the compound with a biological
target.

Conclusion and Future Directions

o-Acetylbenzeneamidinocarboxylic acid represents a molecule with potential for further
investigation in the fields of medicinal chemistry and chemical biology. The synthetic pathways
and predicted properties outlined in this guide provide a foundation for its synthesis and
characterization. Future research should focus on the experimental validation of its
physicochemical properties, optimization of its synthesis, and screening for biological activity
against relevant targets such as proteases, kinases, and other enzymes where its structural
features may confer inhibitory or modulatory effects. The insights gained from such studies will
be invaluable in unlocking the therapeutic potential of this and related chemical scaffolds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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